molecular formula C7H8ClNO3S B8759123 (2-Chloropyridin-4-yl)methyl methanesulfonate CAS No. 680569-47-5

(2-Chloropyridin-4-yl)methyl methanesulfonate

Cat. No. B8759123
M. Wt: 221.66 g/mol
InChI Key: VJYPONLIUKSFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09000175B2

Procedure details

To a stirred solution of (2-chloropyridin-4-yl)methanol (0.500 g, 3.496 mmol) in dichloromethane (15 mL), triethylamine (0.424 g, 4.195 mmol) and methanesulfonylchloride (0.440 g, 3.846 mmol) were added at 0° C. and stirred at room temperature for 2-3 h. The reaction was quenched with water and extracted with dichloromethane. The organic layer was concentrated in vacuo to give (2-chloropyridin-4-yl)methyl methanesulfonate (0.530 g, 68%); MS: 221.9 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.424 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>ClCCl>[CH3:17][S:18]([O:9][CH2:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=1)(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)CO
Name
Quantity
0.424 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.44 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2-3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
CS(=O)(=O)OCC1=CC(=NC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.